REACTION_CXSMILES
|
CN(C)S([N:6]1[CH:10]=[C:9]([CH2:11][N:12]([CH2:21][CH3:22])[C:13]2[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][N:14]=2)[N:8]=[CH:7]1)(=O)=O.[OH-].[Na+]>Cl>[CH2:21]([N:12]([CH2:11][C:9]1[NH:8][CH:7]=[N:6][CH:10]=1)[C:13]1[N:18]=[C:17]([O:19][CH3:20])[CH:16]=[CH:15][N:14]=1)[CH3:22] |f:1.2|
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Name
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4-{[Ethyl-(4-methoxy-pyrimidin-2-yl)-amino]-methyl}-imidazole-1-sulfonic acid dimethylamide
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Quantity
|
0.265 g
|
Type
|
reactant
|
Smiles
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CN(S(=O)(=O)N1C=NC(=C1)CN(C1=NC=CC(=N1)OC)CC)C
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Name
|
|
Quantity
|
2 mL
|
Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at 100° C. for 2 hours
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
was added slowly until basic pH
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Type
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EXTRACTION
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Details
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The mixture was extracted three times with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography, column
|
Type
|
CUSTOM
|
Details
|
eluent: heptane/ethyl acetate=1:1) to yield a colorless liquid, (0.10 g, 55%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=NC=CC(=N1)OC)CC=1NC=NC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |